molecular formula C21H22N2O3 B14982008 N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B14982008
M. Wt: 350.4 g/mol
InChI Key: DSBLHISCGPLWLB-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide: is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 4-oxo-4H-chromene-2-carboxylic acid and 2-(dimethylamino)-2-(4-methylphenyl)ethylamine.

    Coupling Reaction: The carboxylic acid group of 4-oxo-4H-chromene-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amidation: The activated carboxylic acid is then reacted with 2-(dimethylamino)-2-(4-methylphenyl)ethylamine to form the desired amide bond, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

    Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation.

    Biological Studies: Used in studies to understand its anti-inflammatory and antioxidant properties.

    Pharmacology: Explored for its potential as a therapeutic agent in treating various diseases.

    Industrial Applications: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves:

    Molecular Targets: The compound may target specific enzymes or receptors involved in cell signaling pathways.

    Pathways Involved: It may modulate pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide: can be compared with other chromene derivatives such as:

Uniqueness

  • Structural Features : The presence of the dimethylamino group and the specific substitution pattern on the chromene ring make it unique.
  • Biological Activity : Its distinct biological activities, such as anticancer and anti-inflammatory properties, set it apart from other similar compounds.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C21H22N2O3/c1-14-8-10-15(11-9-14)17(23(2)3)13-22-21(25)20-12-18(24)16-6-4-5-7-19(16)26-20/h4-12,17H,13H2,1-3H3,(H,22,25)

InChI Key

DSBLHISCGPLWLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)N(C)C

Origin of Product

United States

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